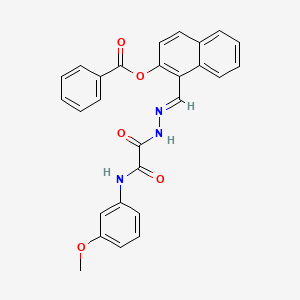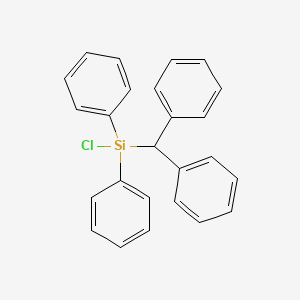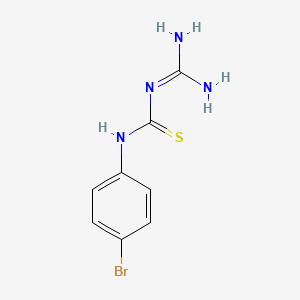
1-Amidino-3-(4-bromophenyl)-2-thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amidino-3-(4-bromophenyl)-2-thiourea is a chemical compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The compound features an amidino group, a bromophenyl group, and a thiourea moiety, making it a versatile molecule with potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amidino-3-(4-bromophenyl)-2-thiourea typically involves the reaction of 4-bromoaniline with thiourea in the presence of an appropriate catalyst. The reaction conditions may vary, but common methods include:
Direct Condensation: This method involves heating 4-bromoaniline with thiourea in a solvent such as ethanol or methanol. The reaction is typically carried out at elevated temperatures (around 80-100°C) for several hours to yield the desired product.
Catalytic Methods: Catalysts such as acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) can be used to facilitate the reaction. The choice of catalyst and reaction conditions can influence the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and optimized reaction conditions ensures high yield and consistent quality of the product. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Amidino-3-(4-bromophenyl)-2-thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines or other reduced forms.
Substitution: The bromine atom in the 4-bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thioureas.
Scientific Research Applications
1-Amidino-3-(4-bromophenyl)-2-thiourea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, anticancer, and antimicrobial agent. Its unique structure allows it to interact with various biological targets.
Agriculture: Thiourea derivatives are known for their plant growth-regulating properties. This compound may be explored for its potential use in enhancing crop yield and resistance to pests.
Material Science: The compound can be used in the synthesis of novel materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 1-Amidino-3-(4-bromophenyl)-2-thiourea involves its interaction with specific molecular targets. The amidino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Amidino-3-(4-chlorophenyl)-2-thiourea: Similar structure with a chlorine atom instead of bromine.
1-Amidino-3-(4-fluorophenyl)-2-thiourea: Similar structure with a fluorine atom instead of bromine.
1-Amidino-3-(4-methylphenyl)-2-thiourea: Similar structure with a methyl group instead of bromine.
Uniqueness
1-Amidino-3-(4-bromophenyl)-2-thiourea is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions that are not possible with other halogens or substituents, making this compound distinct in its chemical and biological properties.
Properties
CAS No. |
34678-12-1 |
|---|---|
Molecular Formula |
C8H9BrN4S |
Molecular Weight |
273.16 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-(diaminomethylidene)thiourea |
InChI |
InChI=1S/C8H9BrN4S/c9-5-1-3-6(4-2-5)12-8(14)13-7(10)11/h1-4H,(H5,10,11,12,13,14) |
InChI Key |
VCPIWOMTLPWHFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)N=C(N)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


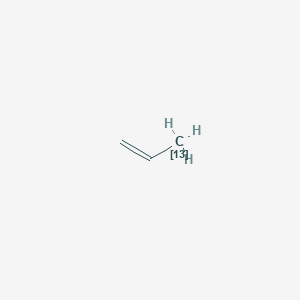

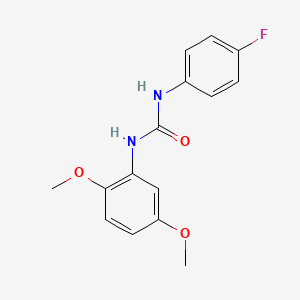
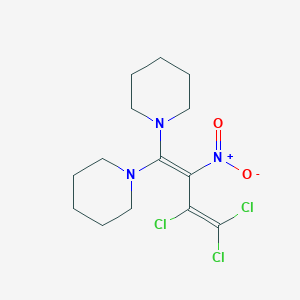
![1-(4-{(E)-[4-(1,3-dihydro-2H-isoindol-2-yl)-3-methoxyphenyl]diazenyl}phenyl)ethanone](/img/structure/B11944116.png)
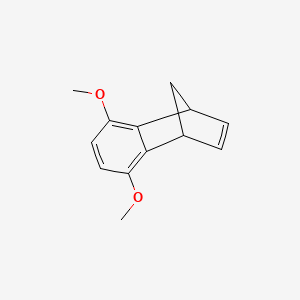
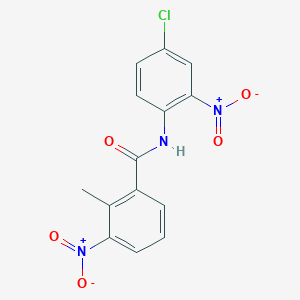
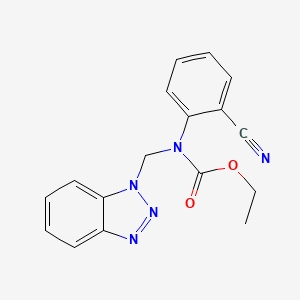
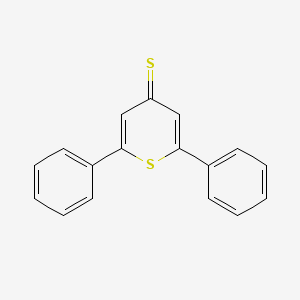
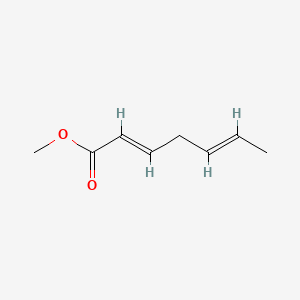
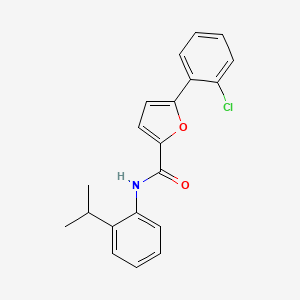
![N-[4-(tert-butylcarbamoylamino)phenyl]acetamide](/img/structure/B11944159.png)
